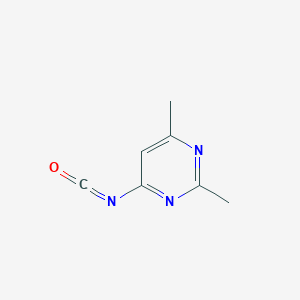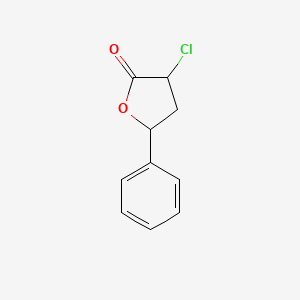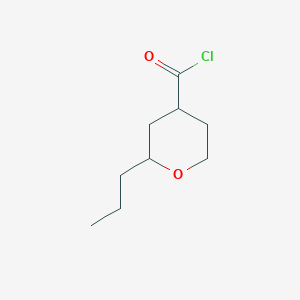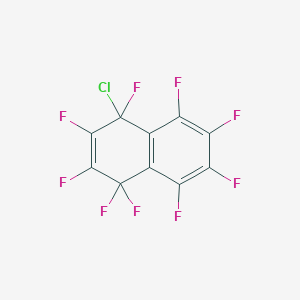
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene is a fluorinated organic compound It is characterized by the presence of a chlorine atom and multiple fluorine atoms attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of 1-chloronaphthalene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to prevent over-fluorination and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The process would include the careful handling of fluorine gas and the use of corrosion-resistant materials to withstand the harsh reaction conditions. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Oxidation Reactions: It can be oxidized to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Substitution: Formation of 1-hydroxy-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene.
Reduction: Formation of 1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene.
Oxidation: Formation of 1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthoquinone.
Aplicaciones Científicas De Investigación
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated organic compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Studied for its potential as a radiolabeled compound for positron emission tomography (PET) imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and specialty coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene
- 1-Bromo-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
- 1-Fluoro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
Uniqueness
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
74632-63-6 |
|---|---|
Fórmula molecular |
C10ClF9 |
Peso molecular |
326.54 g/mol |
Nombre IUPAC |
1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene |
InChI |
InChI=1S/C10ClF9/c11-9(18)1-2(10(19,20)8(17)7(9)16)4(13)6(15)5(14)3(1)12 |
Clave InChI |
FRYATTOBKKICPL-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C(C2(F)F)F)F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


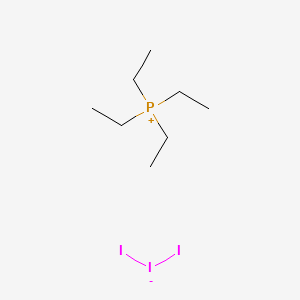


![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
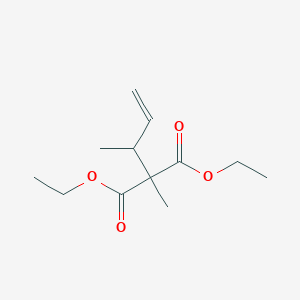
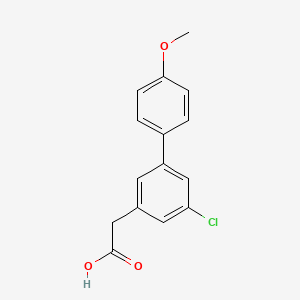
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)


![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)
